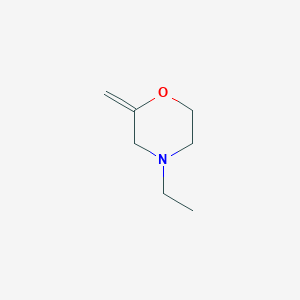
4-Ethyl-2-methylidenemorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-methylidenemorpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This particular compound is characterized by the presence of an ethyl group at the fourth position and a methylene group at the second position of the morpholine ring. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methylidenemorpholine typically involves the cyclization of amino alcohols with appropriate alkylating agents. One common method is the reaction of 4-ethylmorpholine with formaldehyde under acidic conditions, which leads to the formation of the methylene bridge at the second position . Another approach involves the use of Grignard reagents to introduce the ethyl group followed by cyclization with formaldehyde .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts such as palladium or nickel to facilitate the cyclization reaction. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2-methylidenemorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methylene group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, where halogens or other nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 4-ethyl-2-methylmorpholine.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-2-methylidenemorpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-methylidenemorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Ethylmorpholine: Lacks the methylene group at the second position.
2-Methylidenemorpholine: Lacks the ethyl group at the fourth position.
Morpholine: The parent compound without any substituents.
Uniqueness: 4-Ethyl-2-methylidenemorpholine is unique due to the presence of both the ethyl and methylene groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other morpholine derivatives, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
89895-08-9 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
4-ethyl-2-methylidenemorpholine |
InChI |
InChI=1S/C7H13NO/c1-3-8-4-5-9-7(2)6-8/h2-6H2,1H3 |
Clave InChI |
RILKKUMQQBPTFP-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCOC(=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



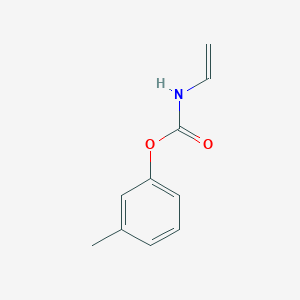
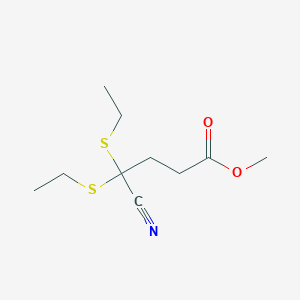

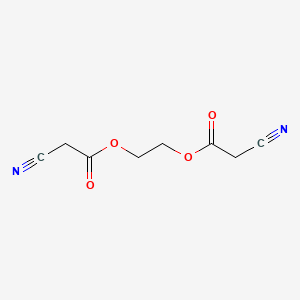
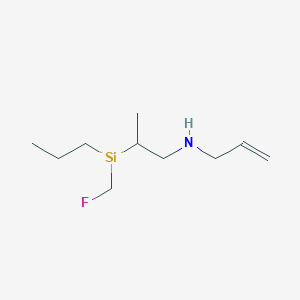
![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
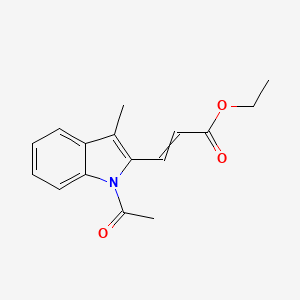
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)




